molecular formula C13H19NO5 B14408777 Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate CAS No. 84972-11-2

Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate

Katalognummer: B14408777
CAS-Nummer: 84972-11-2
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: UEASBQDKIMZJDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate is a chemical compound that features a carbamate group attached to a 3,4,5-trimethoxyphenyl ring. The 3,4,5-trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate typically involves the reaction of 3,4,5-trimethoxyphenol with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group can bind to various enzymes and receptors, modulating their activity. This compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propan-2-yl (3,4,5-trimethoxyphenyl)carbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

84972-11-2

Molekularformel

C13H19NO5

Molekulargewicht

269.29 g/mol

IUPAC-Name

propan-2-yl N-(3,4,5-trimethoxyphenyl)carbamate

InChI

InChI=1S/C13H19NO5/c1-8(2)19-13(15)14-9-6-10(16-3)12(18-5)11(7-9)17-4/h6-8H,1-5H3,(H,14,15)

InChI-Schlüssel

UEASBQDKIMZJDT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)NC1=CC(=C(C(=C1)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.